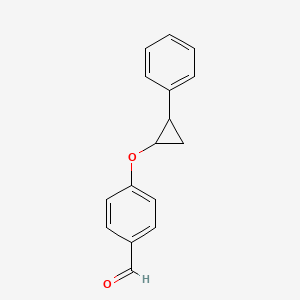
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-iumiodid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide is a complex organic compound with a unique structure that combines a morpholine ring, a tert-butyl group, and a phenoxy group
Wissenschaftliche Forschungsanwendungen
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
Target of Action
Compounds with similar structures have been reported to inhibit monoamine oxidase b (mao-b) .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through a process of nucleophilic substitution or free radical reactions .
Biochemical Pathways
Similar compounds are known to participate in suzuki–miyaura cross-coupling reactions, which are widely applied in carbon–carbon bond forming reactions .
Result of Action
Similar compounds are known to participate in carbon–carbon bond forming reactions, which could potentially lead to the formation of new organic compounds .
Action Environment
Similar compounds are known to be stable and environmentally benign, suggesting that this compound may also exhibit these properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide typically involves multiple steps. One common method starts with the preparation of the phenoxy intermediate, which is then reacted with a morpholine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The iodide ion can be substituted with other nucleophiles, such as hydroxide or cyanide ions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield and selectivity of the desired products.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenoxy group can yield quinones, while substitution of the iodide ion can produce various substituted morpholine derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholine
- 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium chloride
Uniqueness
Compared to similar compounds, 4-(3-(4-(Tert-butyl)phenoxy)-2-hydroxypropyl)-4-methylmorpholin-4-ium iodide has unique properties due to the presence of the iodide ion. This ion can enhance the compound’s reactivity and facilitate its use in various chemical reactions. Additionally, the tert-butyl group provides steric hindrance, which can influence the compound’s interactions with other molecules .
Eigenschaften
IUPAC Name |
1-(4-tert-butylphenoxy)-3-(4-methylmorpholin-4-ium-4-yl)propan-2-ol;iodide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30NO3.HI/c1-18(2,3)15-5-7-17(8-6-15)22-14-16(20)13-19(4)9-11-21-12-10-19;/h5-8,16,20H,9-14H2,1-4H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPFGOOSIZSVFLA-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(C[N+]2(CCOCC2)C)O.[I-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30INO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(benzo[d]thiazol-6-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2453860.png)

![3-chloro-2-{3-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]-1H-pyrazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2453862.png)

![N-(2-(methylthio)benzo[d]thiazol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2453864.png)


![6-methyl-4-oxo-N-[2-(2-thienyl)ethyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2453869.png)
![1-benzyl-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2453870.png)
![[6-methyl-3-(methylsulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-4-yl]methyl 3,4,5-triethoxybenzoate](/img/structure/B2453874.png)
